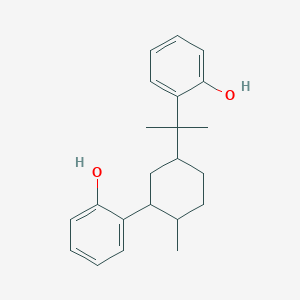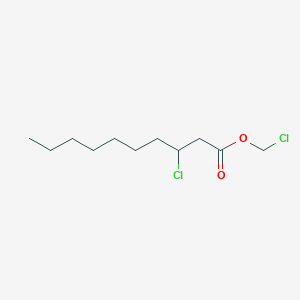
Pentabromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentabromobenzonitrile is an organic compound with the chemical formula C7Br5N. It is a derivative of benzonitrile where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of flame retardants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentabromobenzonitrile can be synthesized through the bromination of benzonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentabromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of less brominated benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
Pentabromobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of pentabromobenzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobenzonitrile: Contains four bromine atoms instead of five.
Hexabromobenzene: Contains six bromine atoms but lacks the nitrile group.
Pentachlorobenzonitrile: Contains chlorine atoms instead of bromine.
Uniqueness
Pentabromobenzonitrile is unique due to its high bromine content and the presence of a nitrile group. This combination of features makes it particularly effective as a flame retardant and useful in various chemical syntheses.
Propriétés
Numéro CAS |
79415-42-2 |
|---|---|
Formule moléculaire |
C7Br5N |
Poids moléculaire |
497.60 g/mol |
Nom IUPAC |
2,3,4,5,6-pentabromobenzonitrile |
InChI |
InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 |
Clé InChI |
VNUFYOSTQUKXTM-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


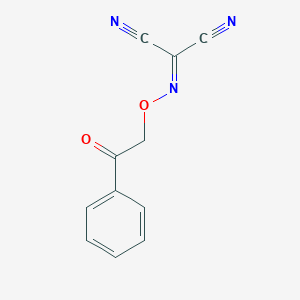
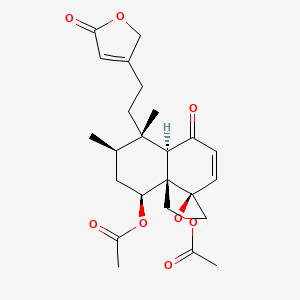
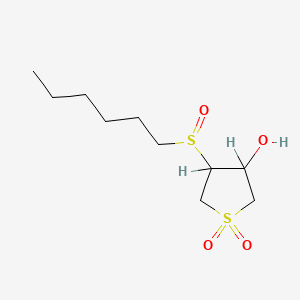
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)

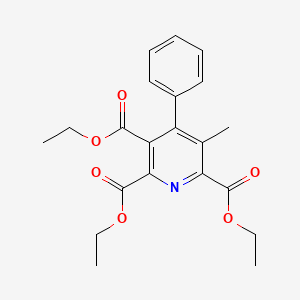
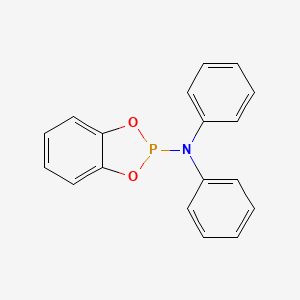
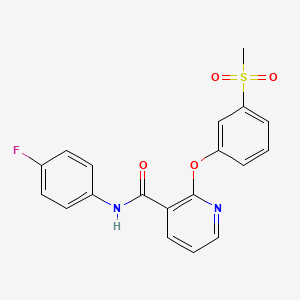
amino}butan-2-one](/img/structure/B14431802.png)
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
